molecular formula C7H7ClN2O B180985 2-氯-N-吡啶-2-基乙酰胺 CAS No. 5221-37-4

2-氯-N-吡啶-2-基乙酰胺

货号 B180985
CAS 编号: 5221-37-4
分子量: 170.59 g/mol
InChI 键: JJMRJPAPJCFDAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-pyridin-2-ylacetamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 g/mol . The compound is light-red to brown in solid form .


Molecular Structure Analysis

The InChI code for 2-chloro-N-pyridin-2-ylacetamide is 1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 378.1±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.6±3.0 kJ/mol . The flash point is 182.5±22.3 °C . The index of refraction is 1.600 . The molar refractivity is 43.5±0.3 cm^3 . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . The polar surface area is 42 Å^2 . The polarizability is 17.2±0.5 10^-24 cm^3 . The surface tension is 53.4±3.0 dyne/cm . The molar volume is 127.1±3.0 cm^3 .

科学研究应用

  1. 2-氯-N-吡啶-2-基乙酰胺衍生物已被用于合成荧光探针,用于汞离子的检测。具体来说,合成了2-羰基-3-(吡啶基氨基)咪唑并[1,2-a]吡啶在乙腈和缓冲水溶液中都表现出高效检测汞离子的能力(Shao et al., 2011)

  2. 该化合物已被用于研究杂芳香互变异构体。核磁共振光谱已被应用来确认N-(吡啶-2-基)乙酰胺在不同溶剂中存在不同的酰胺互变异构体A-I,这证实了杂芳香互变异构体的已知模式(Katritzky & Ghiviriga, 1995)

  3. 该化合物及其类似物已被用于合成2-(咪唑[1,2-a]吡啶-3-基)-N,N-二烷基乙酰胺,这是一类重要的融合杂环衍生物。这些化合物已知通过增强GABA的活性来作用于中枢神经系统(Veltri et al., 2020)

  4. 已进行了关于从2-氯-N-(6-甲基-2-氧代-4-苯基-1,2-二氢吡啶-3-基)乙酰胺出发合成N-取代的2-氨甲基-5-甲基-7-苯氧唑并[5,4-b]吡啶的研究。这展示了该化合物在合成新型噁唑吡啶衍生物中的潜在用途(Palamarchuk et al., 2019)

  5. 该化合物已被用于合成具有四齿配体的新金属配合物,这在配位化学中很重要。这些配合物具有不同的几何构型,并通过各种光谱方法进行了表征(Al-jeboori et al., 2010)

  6. 已对2-(吡啶-2-基)-N,N-二苯基乙酰胺的氧化反应性进行了研究,包括2-氯-N-吡啶-2-基乙酰胺的衍生物。这涉及研究化学氧化生成物与各种氧化剂的反应(Pailloux et al., 2007)

属性

IUPAC Name

2-chloro-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMRJPAPJCFDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302480
Record name 2-Chloro-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5221-37-4
Record name 5221-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-pyridin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloroacetylchloride (60 g, 0.53M) was added with stirring to a mixture of 2-aminopyridine (50 g, 0.53M) and diisopropylethylamine (75 ml, 0.53M) in dichloromethane (500 ml) keeping the temperature below 5° C. After the reaction mixture was warmed to room temperature it was filtered and washed with water. The organic layer was dried (MgSO4) and evaporated under reduced pressure to give 72.6 g of a brown solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 9.42 g. (0.1 mole) of 2-aminopyridine in 50 ml. of methylene chloride was added dropwise 4.0 ml. (0.05 mole) of chloroacetyl chloride in 20 ml. of the same solvent, keeping the reaction temperature at -20° to -10° C. for one hour. After stirring at room temperature for 10 hours, 50 ml. of water was added and the organic layer separated. The organic solution was washed with water and a brine solution and was dried over magnesium sulfate. Removal of the solvent in vacuo gave 6.64 g. (78%), m.p. 114°-117° C., of the desired product.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2-amino-pyridine (1.0 g) in dry dichloromethane (10.6 mL) under nitrogen at 0° C. was treated with triethylamine (1.63 mL) followed by slow addition of chloroacetyl chloride (0.93 mL). The reaction mixture was allowed to warm up to room temperature. After 2 hours, the mixture was partitioned between dichloromethane and water. The phases were separated and the aqueous layer was extracted with dichloromethane (×2). The combined organic layers were washed with brine, dried over magnesium sulphate, filtered and concentrated to give the crude product which was purified by silica gel chromatography eluting with 0-30% ethyl acetate/cyclohexane to give the title compound (1.43 g) as a pink solid. Further purification was achieved by trituration with 40-60 petroleum ether to give 1.15 g of the desired product. Crystallisation of a 0.94 g portion of the material from refluxing acetonitrile (2.4 mL) gave the sub-titled compound as a pink solid (0.73 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-pyridin-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-pyridin-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-pyridin-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-pyridin-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-pyridin-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-pyridin-2-ylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。